2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclopentylacetamide
Description
The compound 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclopentylacetamide is a sulfinyl-containing acetamide derivative featuring a 4-chlorophenyl-substituted oxazole core and a cyclopentyl amide moiety.
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12-16(21-18(24-12)13-6-8-14(19)9-7-13)10-25(23)11-17(22)20-15-4-2-3-5-15/h6-9,15H,2-5,10-11H2,1H3,(H,20,22) |
InChI Key |
AMNJKQGHJJDIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CS(=O)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as chlorinated aromatic rings, heterocyclic cores (oxazole, triazole), and sulfinyl or amide functionalities.
Table 1: Structural and Functional Comparison
Key Findings
Chlorophenyl Position: The target compound’s para-chlorophenyl group (4-chloro) contrasts with ortho-substituted analogs (e.g., 2-chloro in ).
Amide Substituent :
- The cyclopentyl group in the target compound differs from 4-fluorobenzyl () or benzo[d][1,3]dioxolyl (). Cyclopentyl may confer lipophilicity and metabolic stability compared to aromatic substituents, influencing pharmacokinetics .
Heterocyclic Core: The oxazole core in the target compound contrasts with triazole (metconazole ) or oxadiazolidinone (). Oxazoles are less common in fungicides than triazoles but may offer novel mechanisms of action or resistance profiles.
Research Implications
- Agrochemical Potential: The structural similarity to triazole fungicides (e.g., metconazole ) suggests possible antifungal activity. Further studies should evaluate efficacy against plant pathogens.
- SAR Insights : Positional isomerism (para vs. ortho chlorophenyl) and amide substituent variations highlight structure-activity relationship (SAR) opportunities for optimizing bioactivity.
- Synthetic Feasibility: describes cyclopentanone intermediates in fungicide synthesis , which could inform scalable routes to the target compound.
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